4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde CAS 1709785-15-8 properties
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde CAS 1709785-15-8 properties
An In-depth Technical Guide to 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde (CAS 1709785-15-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is a substituted aromatic aldehyde that, due to its specific combination of functional groups, represents a potentially valuable building block in medicinal chemistry and organic synthesis. The molecule incorporates a reactive aldehyde handle, a stable yet cleavable benzyloxy protecting group, and a uniquely substituted aromatic ring with both chloro and fluoro moieties. This guide provides a comprehensive analysis of this compound. Given the limited direct experimental data in peer-reviewed literature for this specific CAS number, this document leverages established chemical principles and extrapolates data from structurally analogous compounds to offer a predictive overview of its properties, a robust synthetic strategy, expected spectral characteristics, and potential applications. This approach is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in novel synthetic endeavors.
Molecular Structure and Physicochemical Properties
The structure of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is defined by several key features that dictate its chemical behavior:
-
Aldehyde Group (-CHO): This is the primary site of reactivity, acting as an electrophile in nucleophilic additions and a substrate for various condensation and oxidation/reduction reactions.[1]
-
Aromatic Ring: The benzene core is trisubstituted, influencing the electronic properties of the aldehyde group.
-
Halogen Substituents (-Cl, -F): The ortho-chloro and ortho-fluoro groups are electron-withdrawing, which can increase the electrophilicity of the aldehyde's carbonyl carbon. Their positions relative to the benzyloxy group create a unique electronic and steric environment.
-
Benzyloxy Group (-OCH₂Ph): This group serves as a common and robust protecting group for the phenolic hydroxyl. It is generally stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, providing a synthetic handle for late-stage diversification.[2]
Predicted Physicochemical Properties
The following properties are predicted based on data from structurally similar compounds, such as 4-benzyloxy-3-chlorobenzaldehyde[3], 4-benzyloxy-3-fluorobenzaldehyde[4], and 3-chloro-4-fluorobenzaldehyde[1].
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| CAS Number | 1709785-15-8 | N/A |
| Molecular Formula | C₁₄H₁₀ClFO₂ | Based on structure |
| Molecular Weight | 264.68 g/mol | Calculated from formula |
| Appearance | White to off-white or pale yellow solid | Aromatic aldehydes are typically solids at room temperature.[1][4] |
| Melting Point | 70-90 °C (estimated) | The presence of the benzyloxy group and halogens likely elevates the melting point compared to simpler analogs like 3-chloro-4-fluorobenzaldehyde (46-49 °C).[1] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO, Acetone). Insoluble in water. | Typical for protected aromatic compounds of this size. |
| Boiling Point | > 300 °C (estimated at atmospheric pressure) | High molecular weight and polarity suggest a high boiling point.[5] |
Synthesis and Retrosynthetic Analysis
A logical and efficient synthesis of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde would proceed via a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers.
Retrosynthetic Analysis
The primary disconnection is at the ether linkage, identifying the key precursors as benzyl bromide and the substituted phenol, 3-chloro-5-fluoro-4-hydroxybenzaldehyde.
Caption: Retrosynthetic approach for the target molecule.
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the benzylation of substituted hydroxybenzaldehydes.[6][7]
Objective: To synthesize 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde from 3-chloro-5-fluoro-4-hydroxybenzaldehyde.
Materials:
-
3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of DMF or acetone to dissolve the starting material (e.g., 0.2-0.5 M concentration).
-
Reagent Addition: While stirring, add benzyl bromide (1.1 eq) to the suspension dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. The causality here is that heating accelerates the Sₙ2 reaction, and the carbonate base is sufficient to deprotonate the phenol without hydrolyzing the aldehyde.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydroxybenzaldehyde is consumed.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers are combined. This step is self-validating; the product's solubility in the organic phase and the inorganic salts' solubility in the aqueous phase ensure efficient separation.
-
Washing: Wash the combined organic layers with deionized water, followed by brine to remove residual DMF and inorganic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde.
Predicted Spectroscopic Data
No experimental spectra are publicly available for this specific compound. The following predictions are based on an analysis of its functional groups and data from similar structures.[8][9][10]
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ ~9.9 ppm (s, 1H): Aldehydic proton (-CHO). Expected to be a singlet.
-
δ ~7.6-7.8 ppm (m, 2H): Aromatic protons on the substituted benzaldehyde ring. Their exact shifts and coupling patterns will be complex due to the influence of the three different substituents.
-
δ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-). Expected to be a sharp singlet.
¹³C NMR Spectroscopy (101 MHz, CDCl₃)
-
δ ~190 ppm: Carbonyl carbon of the aldehyde.
-
δ ~155-160 ppm: Aromatic carbon bearing the benzyloxy group (C-O).
-
δ ~110-140 ppm: Remaining aromatic carbons. Specific shifts will be influenced by the C-F and C-Cl bonds.
-
δ ~71 ppm: Methylene carbon of the benzyloxy group (-OCH₂-).
Mass Spectrometry (EI-MS)
-
Molecular Ion (M⁺): m/z ≈ 264/266 (corresponding to ³⁵Cl/³⁷Cl isotopes).
-
Key Fragments:
-
m/z = 263/265: [M-H]⁺, loss of a hydrogen atom.
-
m/z = 235/237: [M-CHO]⁺, loss of the formyl radical.
-
m/z = 91: [C₇H₇]⁺, the tropylium ion, a characteristic fragment from the benzyl group.[11]
-
m/z = 77: [C₆H₅]⁺, phenyl cation.
-
Infrared (IR) Spectroscopy
-
~3050-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850, 2750 cm⁻¹: Aldehydic C-H stretch (Fermi resonance doublet).[12]
-
~1690-1710 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[13]
-
~1580-1600 cm⁻¹: Aromatic C=C stretches.
-
~1250-1300 cm⁻¹: Aryl-O-C stretch (asymmetric) of the ether.
-
~1000-1050 cm⁻¹: Aryl-O-C stretch (symmetric) of the ether.
Predicted Reactivity and Applications
The synthetic utility of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde lies in the predictable reactivity of its functional groups, making it a versatile intermediate.
Key Reactions
-
Nucleophilic Addition: The aldehyde can react with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Condensation Reactions: It is an ideal substrate for reactions like the Wittig olefination (to form alkenes), Knoevenagel condensation (with active methylene compounds), and reductive amination (to form amines).[14]
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using agents like KMnO₄ or Jones reagent, or reduced to a primary alcohol with NaBH₄.
-
Deprotection: The benzyloxy group can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask the phenol, allowing for further functionalization at this site.
Caption: Key reaction pathways for the title compound.
Potential Applications in Drug Discovery
Substituted benzyloxybenzaldehyde scaffolds are prevalent in medicinal chemistry. Derivatives have been investigated for a range of biological activities, including:
-
Anticancer Agents: Many benzyloxybenzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, such as HL-60.[15]
-
Enzyme Inhibitors: The core structure can be elaborated into molecules designed to inhibit specific enzymes. For example, related compounds have been explored as inhibitors of aldehyde dehydrogenase (ALDH), a target in cancer therapy.[10]
The unique halogenation pattern of this specific molecule could be leveraged to fine-tune pharmacokinetic properties, such as metabolic stability or binding affinity to protein targets.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1709785-15-8 is not available, general precautions for handling substituted aromatic aldehydes should be strictly followed. Data from analogous compounds like 3-chloro-4-fluorobenzaldehyde (CAS 34328-61-5) indicate that this class of chemicals should be treated as hazardous.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17][18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is a promising chemical intermediate for advanced organic synthesis. Although direct experimental data is sparse, a thorough analysis of its structure and comparison with related compounds allows for reliable predictions of its properties, reactivity, and spectral characteristics. The proposed synthetic route is robust and relies on well-established chemistry. The combination of a versatile aldehyde group, a cleavable protecting group, and a uniquely halogenated ring makes this molecule a valuable tool for medicinal chemists and researchers aiming to construct complex molecular architectures for novel therapeutic agents.
References
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Indian Academy of Sciences. (2022). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]
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Optica Publishing Group. (1985). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Retrieved from [Link]
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ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). 4-Chloro-3-fluorobenzaldehyde: A Deep Dive into Properties and Reactivity. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3,5-difluorobenzaldehyde. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Fluorobenzyloxy)benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). 4-(benzyloxy)-3,5-dichlorobenzaldehyde Properties. Retrieved from [Link]
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MassBank. (2008). BENZALDEHYDE; EI-B; MS. Retrieved from [Link]
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MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Retrieved from [Link]
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